Ethyl 2-fluorobenzyl sulfide
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Overview
Description
Ethyl 2-fluorobenzyl sulfide is an organic compound characterized by the presence of an ethyl group, a fluorobenzyl group, and a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-fluorobenzyl sulfide can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluorobenzyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Ethyl 2-fluorobenzyl sulfoxide, Ethyl 2-fluorobenzyl sulfone.
Reduction: Ethyl 2-fluorobenzyl thiol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-fluorobenzyl sulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-fluorobenzyl sulfide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfide group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
- Methyl 2-fluorobenzyl sulfide
- Propyl 2-fluorobenzyl sulfide
- Ethyl 4-fluorobenzyl sulfide
Comparison: this compound is unique due to the specific positioning of the ethyl and fluorobenzyl groups, which can influence its reactivity and interaction with biological targets. Compared to methyl or propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(ethylsulfanylmethyl)-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FS/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVSAWQFQYNZQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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